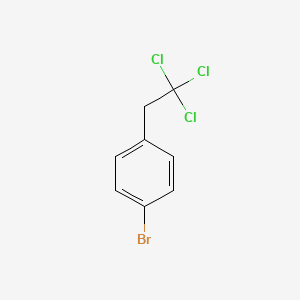
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and a base such as pyridine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.
科学的研究の応用
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms where fluorinated analogs are used to probe active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
作用機序
The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
類似化合物との比較
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Uniqueness
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This makes it particularly useful in applications requiring specific chemical transformations and stability.
特性
分子式 |
C9H11F7O3 |
|---|---|
分子量 |
300.17 g/mol |
IUPAC名 |
butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3 |
InChIキー |
KMUUGVKNILRWHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



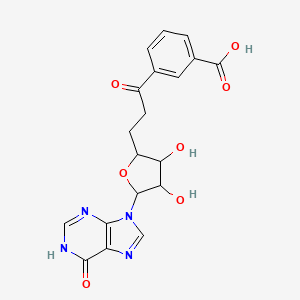

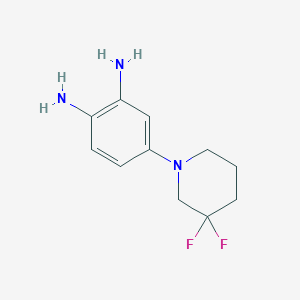



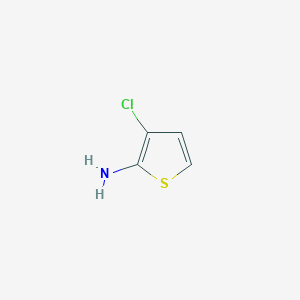

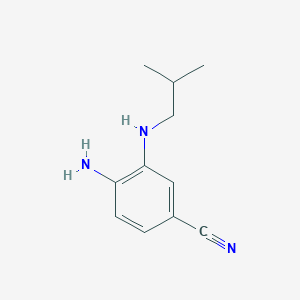
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)


